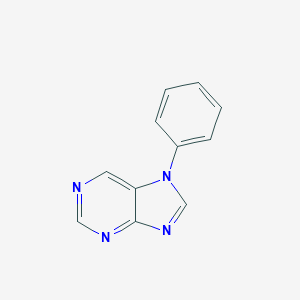

7-phenyl-7H-purine

Description

Contextualization of Purine (B94841) Chemistry in Natural Products and Synthetic Compounds

The importance of purine chemistry stems from the crucial roles purines and their derivatives play in fundamental biological processes. Two of the most well-known purines, adenine (B156593) and guanine (B1146940), are essential components of DNA and RNA, serving as the building blocks for genetic information storage and transmission wikipedia.orgrsc.orgontosight.ai. Beyond nucleic acids, purine derivatives are integral to numerous other critical biomolecules.

Purines are significant components of energy currency molecules like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), which are central to cellular energy metabolism wikipedia.orgontosight.ai. They are also found in coenzymes such as NADH and coenzyme A, involved in various metabolic and redox processes wikipedia.orgrsc.org. Furthermore, purine nucleotides like cyclic AMP and cyclic GMP act as important second messengers in intracellular signal transduction pathways, regulating diverse cellular functions wikipedia.orgrsc.orgnih.govmdpi.com. Purines can even function directly as neurotransmitters, interacting with specific purinergic receptors wikipedia.orgrsc.orgnih.gov.

Naturally occurring purine derivatives include not only the canonical bases adenine and guanine but also other notable compounds like hypoxanthine, xanthine, theophylline, theobromine, and caffeine (B1668208) wikipedia.org. These natural purines exhibit a variety of biological effects, from stimulant properties (caffeine, theophylline, theobromine) to roles in metabolic disorders (uric acid, the end product of purine metabolism in humans) wikipedia.orghealthline.com.

The widespread presence and diverse functions of purine derivatives in nature have made the purine scaffold a highly attractive target for synthetic chemists. Modifications to the purine ring system have led to the development of a vast number of synthetic purine analogues with altered chemical and biological properties rsc.orgresearchgate.netontosight.ai.

The purine core is considered a "privileged scaffold" in medicinal chemistry. A privileged scaffold is a molecular framework capable of binding to multiple unrelated biological targets with high affinity, making it a valuable starting point for the design of diverse therapeutic agents researchgate.netacs.orgu-tokyo.ac.jp. The inherent ability of the purine structure to interact with a variety of proteins and enzymes involved in crucial biological pathways, particularly those involving nucleotide binding, underlies its privileged status u-tokyo.ac.jptandfonline.com.

The purine scaffold offers multiple positions for substitution, allowing for the synthesis of a wide range of derivatives with tailored properties and target specificities acs.org. This structural versatility has been exploited extensively in drug discovery efforts across various therapeutic areas rsc.orgresearchgate.netnih.gov.

The biological significance of purine derivatives is vast and multifaceted. As core components of nucleic acids, they are fundamental to genetics and protein synthesis wikipedia.orgrsc.orgontosight.ai. Their roles in energy metabolism and signal transduction are critical for cellular function and regulation wikipedia.orgrsc.orgontosight.ainih.gov.

Beyond these fundamental roles, purine derivatives exhibit a wide spectrum of biological activities that have been harnessed for therapeutic purposes. Many synthetic purine analogues have demonstrated activity as antiviral, anticancer, antimicrobial, and anti-inflammatory agents rsc.orgresearchgate.netontosight.ainih.govresearchgate.netontosight.ai. This is often achieved by interfering with purine metabolism, inhibiting key enzymes, or modulating the activity of purinergic receptors nih.govresearchgate.netontosight.ai. For instance, purine antimetabolites are used in cancer chemotherapy by disrupting DNA and RNA synthesis rsc.orgacs.org. Nucleoside analogues, modified purines linked to a sugar moiety, are employed as antiviral agents by inhibiting viral replication ontosight.aiacs.orgnih.gov.

The ongoing research into the biological activities of purine derivatives continues to reveal new therapeutic possibilities and a deeper understanding of their interactions within biological systems researchgate.netnih.govontosight.ai.

Overview of 7-Phenyl-7H-Purine as a Specific Purine Analogue

This compound is a synthetic purine analogue where a phenyl group is attached to the nitrogen atom at the 7-position of the purine core nih.gov. This specific substitution pattern distinguishes it from naturally occurring purines, which typically have substituents at other positions or lack a bulky group like phenyl at N7. The chemical formula for this compound is C₁₁H₈N₄, and its molecular weight is approximately 196.21 g/mol nih.gov. Its structure consists of the standard purine bicyclic system with a phenyl ring directly bonded to the N7 atom of the imidazole (B134444) ring nih.gov.

While the parent purine molecule itself (9H-purine) is not found in nature, substituted purines are abundant wikipedia.orgmdpi.com. The synthesis of this compound involves specific chemical reactions to introduce the phenyl group at the N7 position of the purine scaffold mdpi.com. Such synthetic approaches allow for the creation of novel purine derivatives not accessible through natural biosynthetic pathways rsc.orgnih.gov.

The physical and chemical properties of this compound are influenced by the presence of the phenyl substituent. These properties, such as solubility and lipophilicity (indicated by an XLogP3 of 1.7), play a role in its interactions with biological environments and potential targets nih.gov.

Research Trajectory and Significance of this compound

The research trajectory of this compound is primarily situated within the broader investigation of synthetic purine analogues for their potential biological activities. As a derivative of the privileged purine scaffold, this compound and its substituted forms are explored for their potential to interact with various biological targets researchgate.netnih.gov.

Research involving this compound often focuses on its synthesis and characterization, as well as the evaluation of its biological properties in various assay systems. Studies may investigate its potential as an intermediate in the synthesis of more complex purine derivatives or explore its intrinsic biological activities pharmaffiliates.comtheclinivex.com. The introduction of the phenyl group at the N7 position can influence the compound's electronic distribution, steric profile, and tautomeric preferences, potentially leading to unique interactions with enzymes or receptors compared to purines substituted at other positions rsc.orgmdpi.com.

While specific detailed research findings solely on the unsubstituted this compound in isolation are less commonly highlighted in broad overviews compared to its substituted derivatives, its significance lies as a core structure or a synthetic intermediate in the development of novel compounds. For example, research on related 7-substituted purines, such as those with modified phenyl groups or additional substituents on the purine ring, demonstrates the interest in this class of compounds for potential applications, including as kinase inhibitors or ligands for purinergic receptors acs.orgontosight.aijpionline.org. The study of this compound contributes to the understanding of structure-activity relationships within the 7H-purine series, guiding the rational design of new purine-based molecules with desired biological properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-phenylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-4-9(5-3-1)15-8-14-11-10(15)6-12-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKCFGHHLWMSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=NC=NC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356367 | |

| Record name | 7-phenyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18346-05-9 | |

| Record name | 7-phenyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Phenyl 7h Purine and Its Analogues

Established Synthetic Routes to the 7-Phenyl-7H-Purine Core

The construction of the fundamental this compound ring system can be achieved through several established synthetic strategies. These routes often begin with appropriately substituted pyrimidine or imidazole (B134444) precursors, which are then cyclized to form the fused bicyclic purine (B94841) system.

One of the most versatile and long-standing methods for purine synthesis is the Traube purine synthesis, first introduced in 1900. slideshare.netslideshare.net This method typically involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit source, such as formic acid or its derivatives. slideshare.netscribd.com To generate the required 4,5-diaminopyrimidine, a 4-aminopyrimidine is often subjected to nitrosation at the 5-position, followed by reduction of the nitroso group to an amino group. The resulting diamine is then cyclized with the one-carbon source to form the purine ring. scribd.com This classical approach provides a foundational pathway to the purine core, which can be N-arylated in subsequent steps to yield this compound.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. This technology utilizes the ability of certain liquids and solids to convert electromagnetic radiation into heat, driving chemical reactions more efficiently than conventional heating methods. In purine synthesis, microwave irradiation has been successfully applied to various steps, including the amination of chloropurines and the construction of fused purine systems. For instance, the microwave-assisted amination of 6-chloropurine derivatives with various amines in water has been developed as an environmentally friendly protocol, affording 6-substituted aminopurine analogs in excellent yields. This approach significantly reduces reaction times and often simplifies product isolation.

| Reactant 1 | Reactant 2 | Conditions | Product Class | Advantage |

| 6-Chloropurine derivative | Various amines | Microwave, Water | 6-Substituted aminopurines | Green chemistry, high yields, rapid |

| 8-Substituted xanthines | Various reagents | Microwave | Fused purines | Efficient synthesis of bioactive analogues |

This table summarizes the application of microwave-assisted synthesis in preparing purine derivatives, highlighting the efficiency and environmental benefits of this technology.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. bohrium.com In the context of purine synthesis, MCRs can be designed to rapidly assemble the purine core from simple acyclic or heterocyclic precursors.

A notable example involves the chemoselective, one-pot assembly of purine precursors in aqueous media. nih.govacs.org For instance, the reaction of 5-aminoimidazole-4-carboxamide (AICA), 2-aminooxazole, and formaldehyde in water at a neutral pH leads to the rapid and efficient formation of a complex tricyclic intermediate. nih.gov This intermediate serves as a masked precursor that can be further elaborated to purine systems. This strategy demonstrates how multiple components can be selectively orchestrated in a single reaction vessel to construct key building blocks for purine synthesis, showcasing the principles of a pseudo-tetra-component reaction where sequential additions and transformations lead to a complex scaffold.

| Component 1 | Component 2 | Component 3 | Conditions | Product Type |

| 5-Aminoimidazole-4-carboxamide (AICA) | 2-Aminooxazole | Formaldehyde | Water, Room Temp, pH 7 | Fused tricyclic purine precursor |

| 5-Aminoimidazole-4-carbonitrile (AICN) | 2-Aminooxazole | Formaldehyde | Water, Room Temp, pH 7 | Fused tricyclic purine precursor |

This table illustrates a multi-component reaction strategy for the synthesis of complex purine precursors in an environmentally benign solvent.

A common and effective strategy for constructing the purine ring system involves a sequence of cyclization, reduction, and a second cyclization step, often starting from a substituted pyrimidine. This approach is exemplified by the Traube synthesis pathway. scribd.com

The sequence can be described as follows:

First Cyclization (Implicit): The synthesis begins with a pre-formed pyrimidine ring, such as 4-amino-6-hydroxypyrimidine.

Functionalization and Reduction: The pyrimidine is first functionalized at the C5 position, typically via nitrosation with reagents like sodium nitrite, to introduce a nitroso group. This group is then reduced to an amino group, commonly using reducing agents like ammonium sulfide or catalytic hydrogenation. This reduction step is crucial as it forms the necessary 4,5-diaminopyrimidine intermediate. scribd.com

Second Cyclization: The resulting 4,5-diaminopyrimidine is then subjected to a second cyclization reaction with a source for the C8 atom of the purine ring, such as formic acid or triethyl orthoformate. This step closes the imidazole portion of the purine, yielding the final fused heterocyclic system. mdpi.com

This sequence allows for the systematic construction of the purine core, and subsequent N-phenylation would yield the target this compound.

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the this compound core is synthesized, further functionalization is often desired to modulate its biological activity or physical properties. Strategies include reactions at the nitrogen atoms of the purine ring or at the carbon positions, particularly C6 and C8.

While the phenyl group is already present at the N7 position in the target molecule, related N-alkylation and N-arylation reactions are fundamental for creating a diverse library of analogues. Direct alkylation of a purine core with alkyl halides often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the major, thermodynamically more stable product. However, regioselective methods have been developed to favor N7 substitution.

One approach to synthesizing 7-substituted purines starts from imidazole precursors. For example, commercially available 4-nitroimidazole can be N-benzylated and then elaborated through a series of steps, including reduction of the nitro group and cyclization, to form 7-benzyl-7H-purine derivatives. mdpi.com This method provides unambiguous regioselectivity for the N7 position.

| Starting Material | Reagent | Product | Key Transformation |

| 4-Nitroimidazole | Benzyl (B1604629) bromide | 1-Benzyl-4-nitroimidazole | N-Arylation (Benzylation) |

| 4,5-Diaminopyrimidine | Phenylboronic Acid | 6-Amino-9-phenylpurine | N-Arylation (Chan-Lam coupling) |

This table provides examples of N-arylation reactions used in the synthesis of N-substituted purine analogues.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl structures. jst.go.jp On the purine scaffold, these reactions can be used to introduce aryl groups at various carbon positions, most commonly at C6.

The Suzuki and Stille cross-coupling reactions are widely used for the C6-arylation of 6-halopurines. jst.go.jp For N7-substituted purines, such as analogues of this compound, these reactions can be challenging due to steric hindrance between the N7-substituent and the incoming aryl group at the C6 position. Despite this, methods have been developed to achieve this transformation. For example, the Suzuki coupling of a 7-benzyl-6-chloropurine with an arylboronic acid can proceed in the presence of a suitable palladium catalyst and base to yield the corresponding 6-aryl-7-benzyl-7H-purine. jst.go.jp

More recently, direct C-H bond functionalization has emerged as a powerful alternative. A highly regioselective palladium-catalyzed C-H bond activation method allows for the modification of C6-arylpurines at the ortho-position of the C6-aryl ring, using the purine nitrogen as a directing group. nih.gov This strategy provides a novel route to elaborate on existing purine biaryl systems.

| Coupling Partners | Reaction Type | Catalyst | Product |

| N7-Substituted 6-chloropurine + Arylboronic acid | Suzuki Coupling | Palladium catalyst (e.g., Pd(PPh3)4) | 6-Aryl-7-substituted-7H-purine |

| N7-Substituted 6-chloropurine + Arylstannane | Stille Coupling | Palladium catalyst (e.g., Pd(PPh3)4) | 6-Aryl-7-substituted-7H-purine |

| C6-Arylpurine + Aryl halide | Direct C-H Arylation | Palladium catalyst (e.g., Pd(OAc)2) | C6-(Ortho-functionalized aryl)purine |

This table summarizes key palladium-catalyzed cross-coupling reactions for the synthesis of purine biaryl compounds, which are important structural motifs.

Nucleophilic Aromatic Substitution (SNAr) in Halopurines

The synthesis of this compound and its analogues can be achieved through various methods, with Nucleophilic Aromatic Substitution (SNAr) on halopurines being a significant strategy. This reaction involves the displacement of a halide leaving group from the purine ring by a nucleophile. In the context of synthesizing phenyl-purine derivatives, an aniline or its derivative typically serves as the nucleophile.

The purine ring, being electron-deficient, is inherently activated towards nucleophilic attack. The reactivity of the halopurine substrate is influenced by the nature and position of the halogen atom. For substitutions at the C6 position, 6-halopurines are common starting materials. While traditionally 6-chloropurines are used, studies have shown that other halogens can offer different reactivity profiles. For instance, 6-iodopurine nucleosides have been demonstrated to be excellent substrates for SNAr reactions with arylamines, often proving superior to their 6-chloro counterparts. mdpi.comsemanticscholar.org In some cases, 6-bromopurine nucleosides have also shown greater reactivity than 6-chloropurines in reactions with weakly nucleophilic arylamines. nih.gov

The general mechanism for an SNAr reaction on a halopurine involves the addition of the nucleophile to the electron-deficient carbon atom bearing the halogen. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The aromaticity of the purine ring is then restored by the elimination of the halide ion. The presence of electron-withdrawing groups on the purine ring can further stabilize the Meisenheimer complex and facilitate the reaction. researchgate.net

Acid catalysis can also play a role in enhancing the reactivity of purine derivatives in SNAr reactions. For example, the addition of trifluoroacetic acid (TFA) has been shown to accelerate the displacement of halides from 6-halopurine compounds by aniline. nih.gov This is consistent with autocatalysis by the hydrogen halides generated during the reaction. nih.gov

Recent advancements have also explored metal-free coupling methods that are complementary to traditional SNAr and metal-catalyzed reactions. One such method involves the direct arylation of halopurines with aromatic compounds, facilitated by a combination of triflic acid and a fluoroalcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.org This approach allows for the synthesis of diverse C6-aryl-substituted purine derivatives under mild conditions. acs.org

Below is a table summarizing the reactivity order of halogens in SNAr reactions on purine nucleosides with different nucleophiles.

| Nucleophile/Conditions | Reactivity Order of Halogen at C6 | Reference |

| Butylamine/MeCN | F > Br > Cl > I | nih.gov |

| Methanol/DBU/MeCN | F > Cl ≈ Br > I | nih.gov |

| K⁺ ⁻SCOCH₃/DMSO | F > Br > I > Cl | nih.gov |

| Aniline | I > Br > Cl | mdpi.comnih.gov |

Regioselective C-H Cyanation of Purines

Direct C-H cyanation represents a modern and efficient approach for introducing a cyano group onto the purine core, bypassing the need for pre-functionalized halo- or organometallic purine derivatives. mdpi.comresearchgate.net This methodology is particularly valuable for its regioselectivity, often targeting the electron-rich imidazole moiety of the purine ring system. mdpi.com

A prominent method for the regioselective C-H cyanation of purines involves a one-pot procedure utilizing trimethylsilyl cyanide (TMSCN) as the cyanide source. mdpi.comresearchgate.net The reaction proceeds through a sequential mechanism initiated by the activation of the purine ring with triflic anhydride (Tf₂O). mdpi.com

The proposed mechanism begins with the triflylation of the most nucleophilic nitrogen atom of the purine, typically N-7. mdpi.com This activation of the electron-rich imidazole ring renders it susceptible to subsequent nucleophilic attack by TMSCN. mdpi.com This attack forms a sensitive and unstable adduct intermediate. mdpi.com Following this, a base-mediated elimination of triflous acid (CF₃SO₂H) from the intermediate leads to the final 8-cyanated purine product, representing a formal C-H cyanation. mdpi.com

This transformation has demonstrated high regioselectivity for the C8-position across a variety of purine substrates, including those with N⁹-aryl substituents. mdpi.com For instance, 6-chloro-N-phenylpurine and its derivatives with various substituents on the phenyl ring undergo efficient C8-cyanation in good to excellent yields. mdpi.com The reaction tolerates a wide range of functional groups, such as chloro, aryl, alkoxy, and alkylthio groups at the C6 position, as well as allyl, alkynyl, ketone, and ester groups attached to the purine nitrogen. mdpi.comresearchgate.net

Interestingly, the regioselectivity can be influenced by the substituents on the purine ring. While most substrates favor C8-cyanation, a strong electron-donating group like a diethylamino group at the C6 position can switch the regioselectivity to the C2-position. mdpi.comresearchgate.net This allows for the selective synthesis of either 8-cyano or 2-cyano 6-dialkylaminopurines by altering the reaction sequence. mdpi.com

The table below presents selected examples of the direct C-H cyanation of N⁹-arylpurines, highlighting the yields of the corresponding 8-cyanopurine products.

| Substrate (N⁹-Aryl-6-chloropurine) | Product (N⁹-Aryl-6-chloro-8-cyanopurine) Yield | Reference |

| N-Phenyl | 94% | mdpi.com |

| N-(p-tolyl) | 94% | mdpi.com |

| N-(p-methoxyphenyl) | 88% | mdpi.com |

| N-(p-bromophenyl) | 76% | mdpi.com |

| N-(m-chlorophenyl) | 83% | mdpi.com |

This direct C-H cyanation method provides a powerful, transition-metal-free route to functionalized cyanopurines, which are valuable intermediates in medicinal chemistry. mdpi.comresearchgate.net

Introduction of Carboxy and Carboxamide Groups

The introduction of carboxy and carboxamide groups onto the purine scaffold is a key transformation for creating analogues of this compound with potential biological activities. These functional groups can be introduced through various synthetic routes, often starting from cyanopurines or halopurines.

One of the most direct methods to obtain a carboxamide group is through the hydrolysis of a cyanopurine derivative. For instance, an 8-cyanopurine, synthesized via regioselective C-H cyanation, can be converted into the corresponding 8-carboxamide. The hydrolysis can be achieved under basic conditions, for example, using sodium hydroxide in a mixed solvent system like THF/H₂O to manage the solubility of the starting material. mdpi.com This transformation is valuable as it allows for the conversion of the cyano group, introduced through modern C-H activation techniques, into a versatile carboxamide functional group. mdpi.com

Furthermore, the cyano group on the purine ring can serve as a precursor for other functional groups as well. It can be converted to ethyl carbimidate homologs when treated with a base like sodium hydroxide in an ethanol/water mixture. mdpi.com These intermediates can be further manipulated to generate a variety of functional groups relevant to medicinal chemistry.

Transition metal-catalyzed carbonylation reactions offer another powerful avenue for the direct introduction of carboxy and carboxamide functionalities. Palladium-catalyzed carbonylation of halopurines, such as 6-chloropurines or 8-bromopurines, in the presence of carbon monoxide and an appropriate nucleophile (water for carboxylic acids, or an amine for carboxamides) is a well-established method. This approach allows for the direct installation of the desired group at a specific position on the purine ring, provided a suitable halogenated precursor is available.

For example, the synthesis of 6-carboxamido-9-substituted purines has been achieved via palladium-catalyzed aminocarbonylation of 6-iodo-9-substituted purines. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base in the presence of carbon monoxide and the desired amine.

The following table provides a conceptual summary of methods for introducing carboxy and carboxamide groups into the purine ring system.

| Precursor | Target Functional Group | Reagents and Conditions |

| 8-Cyanopurine | 8-Carboxamide | NaOH, THF/H₂O |

| 6-Halopurine | 6-Carboxylic Acid | CO, H₂O, Pd catalyst, base |

| 6-Halopurine | 6-Carboxamide | CO, Amine, Pd catalyst, base |

| 8-Halopurine | 8-Carboxylic Acid | CO, H₂O, Pd catalyst, base |

| 8-Halopurine | 8-Carboxamide | CO, Amine, Pd catalyst, base |

These methodologies provide synthetic chemists with a robust toolkit for the derivatization of the purine core, enabling the exploration of structure-activity relationships by modifying the electronic and steric properties of the molecule through the introduction of carboxy and carboxamide groups.

Advanced Synthetic Techniques and Green Chemistry Considerations

Microwave-Assisted Organic Synthesis (MAOS) in Purine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a significant enabling technology in purine chemistry, offering substantial advantages over conventional heating methods. These advantages include dramatically reduced reaction times, often from hours to minutes, improved product yields, and enhanced purity. The efficiency of microwave heating stems from the direct interaction of microwave irradiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that can minimize the formation of byproducts.

In the context of synthesizing this compound analogues, MAOS has been effectively applied to key synthetic steps, particularly nucleophilic aromatic substitution (SNAr) reactions. For instance, the amination of 6-chloropurine derivatives, a common route to N6-substituted purines, can be significantly accelerated using microwave irradiation. An efficient protocol for the microwave-assisted amination of 6-chloropurine derivatives has been developed, allowing for the rapid synthesis of a series of acyclic nucleoside analogues.

Furthermore, microwave promotion has been successfully used for the C6-alkylation of purines. In one approach, C6-alkylated purine analogues were synthesized in good to excellent yields through an SNAr reaction of 6-chloropurine derivatives with 3-alkyl-acetylacetone under microwave irradiation. This method provides a highly selective route to these compounds within a short reaction time, offering a valuable alternative to traditional cross-coupling reactions. dntb.gov.ua

The table below compares reaction times and yields for the amination of a 6-chloropurine derivative under conventional heating versus microwave irradiation, illustrating the typical improvements observed with MAOS.

| Amine Nucleophile | Conventional Heating (Time, Yield) | Microwave Irradiation (Time, Yield) | Reference |

| Cyclohexylamine | 24 h, 72% | 15 min, 85% | |

| Aniline | 24 h, 41% | 15 min, 55% | |

| 4-Methylaniline | 24 h, 45% | 15 min, 62% | |

| 4-Methoxyaniline | 24 h, 42% | 15 min, 58% |

Metal-Free Catalysis in Purine Synthesis

In recent years, there has been a significant shift towards the development of metal-free catalytic systems in organic synthesis to address the economic and environmental concerns associated with transition-metal catalysts. These concerns include the cost and toxicity of precious metals, as well as potential contamination of the final products, which is a critical issue in the synthesis of pharmacologically active compounds.

In the field of purine chemistry, metal-free approaches have provided innovative and complementary strategies for the synthesis of this compound and its analogues. One notable example is the direct arylation of halopurines facilitated by Brønsted acids in fluoroalcohols. acs.org This method enables the synthesis of various C6-aryl-substituted purine derivatives by reacting halopurines with aromatic compounds in the presence of triflic acid (TfOH) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.org The unique properties of HFIP, such as its ability to form strong hydrogen bonds and its weak nucleophilicity, are crucial for facilitating the direct arylation of the halopurine by various nucleophilic arenes under mild conditions. acs.org This system provides a practical and efficient metal-free alternative to traditional palladium- or copper-catalyzed cross-coupling reactions. acs.org

Another significant area where metal-free catalysis has made an impact is in the direct C-H functionalization of the purine core. For instance, the regioselective C-H cyanation of purines at the C8 position can be achieved using a transition-metal-free, one-pot procedure. mdpi.com This reaction is initiated by activation with triflic anhydride, followed by nucleophilic attack of TMSCN and subsequent base-mediated elimination. mdpi.com This approach avoids the use of metal catalysts and provides direct access to 8-cyanopurines, which are versatile synthetic intermediates.

The development of such metal-free methods aligns with the principles of green chemistry by avoiding the use of toxic and expensive heavy metals. These strategies often offer advantages in terms of simplified purification procedures, as the removal of metal residues is not a concern. The ongoing research in this area is focused on expanding the scope of metal-free reactions to include a wider range of C-C and C-N bond-forming reactions for the synthesis and derivatization of purines.

The table below summarizes key metal-free methodologies for the functionalization of the purine ring.

| Reaction Type | Key Reagents/Conditions | Position Functionalized | Reference |

| Direct C6-Arylation | Arenes, Triflic Acid, HFIP | C6 | acs.org |

| Direct C8-Cyanation | TMSCN, Triflic Anhydride, Base | C8 | mdpi.com |

These examples highlight the growing importance of metal-free catalysis as a sustainable and efficient tool in the synthesis of complex heterocyclic molecules like this compound and its derivatives.

Advanced Spectroscopic and Computational Characterization of 7 Phenyl 7h Purine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Vis spectroscopy are fundamental tools for confirming the structure and purity of 7-phenyl-7H-purine. nih.govmdpi.comjst.go.jp

NMR spectroscopy, including ¹H and ¹³C NMR, is essential for determining the arrangement of atoms and the connectivity within the this compound molecule. Analysis of chemical shifts, splitting patterns, and coupling constants provides detailed information about the purine (B94841) ring protons and carbons, as well as the protons and carbons of the attached phenyl group. While specific NMR data for this compound were not extensively detailed in the search results, related purine derivatives with substitutions at the N7 position, such as 7-methyl- and 7-benzyl-7H-purine, show characteristic signals that aid in structural assignment. mdpi.com For instance, studies on 7-benzyl-7H-purine 1-oxides have demonstrated the utility of ¹H and ¹³C NMR in confirming structures, with specific shifts observed for protons and carbons in both the purine and benzyl (B1604629) moieties. mdpi.com The chemical shifts of purine ring protons (H-6 and H-8) are typically differentiated, with the H-8 signal appearing upfield. mdpi.com

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its molecular formula and providing clues about its structural integrity. GC-MS data for this compound is available, indicating its suitability for analysis by this technique. nih.gov High-resolution mass spectrometry (HRMS), including techniques like HRMS-DART (Direct Analysis in Real Time), can provide accurate mass measurements, allowing for the determination of the elemental composition and differentiation from compounds with similar nominal masses. While specific HRMS-DART data for this compound was not explicitly found, HR-DART-MS has been applied to characterize related substituted 7H-purine derivatives, demonstrating its utility in obtaining accurate mass values for purine compounds. jst.go.jprsc.org

IR spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrational modes of the molecule. Characteristic absorption bands for C-H, C=C, C=N, and N-H stretching and bending vibrations within the purine and phenyl rings would be expected. UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-π* transitions of the aromatic systems. The UV-Vis spectrum of this compound is available. nih.gov Studies on related purine derivatives and phenyl-substituted compounds highlight the use of IR and UV-Vis spectroscopy for structural confirmation and investigation of electronic properties. rsc.orgphyschemres.org For example, IR spectra of related purine compounds show characteristic bands in the fingerprint region and for N-H and C=O stretches where applicable. rsc.orge-journals.in UV-Vis spectra of related aromatic systems demonstrate absorption bands in the UV region corresponding to electronic transitions. rsc.orgphyschemres.org

Crystallographic Studies for Molecular and Crystal Structure Determination

Crystallographic studies, such as single-crystal X-ray diffraction, provide definitive information about the three-dimensional molecular structure of this compound, including bond lengths, bond angles, and dihedral angles. It also reveals how molecules pack in the crystal lattice, including intermolecular interactions like hydrogen bonding and pi-pi interactions. While a specific crystal structure for this compound was not readily found in the immediate search results, crystallographic studies have been successfully applied to determine the structures of various purine derivatives, including those with substitutions on the purine ring. clockss.orgtandfonline.comresearchgate.netresearchgate.net These studies are crucial for understanding the precise conformation of the molecule and how it interacts with other molecules in the solid state. For instance, crystal structures of related purine derivatives have confirmed regioselective alkylation and revealed details about intermolecular interactions. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling Investigations

Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a significant role in complementing experimental data by providing theoretical insights into the electronic structure, stability, and properties of this compound. researchgate.netchim.itrsc.org

DFT calculations can be used to investigate the relative stability of different tautomeric forms of this compound. Purines can exist as various tautomers depending on the position of labile protons. scispace.com DFT calculations can predict the most stable tautomers in different environments (e.g., gas phase, solution) by calculating their energies. scispace.comnih.govresearchgate.net Studies on other purine derivatives have utilized DFT to explore tautomeric preferences and the influence of substituents on stability. nih.govresearchgate.net

Furthermore, DFT can provide insights into the electronic properties of this compound, such as molecular orbital energies (HOMO and LUMO), charge distribution, and electrostatic potential maps. physchemres.orgscispace.com These properties are important for understanding the compound's reactivity and potential interactions. DFT calculations have been used to analyze the electronic structure and reactivity of various organic molecules, including nitrogen heterocycles. physchemres.orgresearchgate.net For instance, computational studies have explored the electronic spectral properties and molecular electrostatic surface potential of related compounds. physchemres.org

While specific detailed DFT results for the tautomeric stability and electronic properties of this compound were not extensively provided in the search results, the application of DFT to purine systems is well-established and can offer valuable theoretical data for this compound. rsc.orgscispace.comnih.govresearchgate.net

Table 1: Spectroscopic and Computational Characterization Techniques for this compound

| Technique | Information Provided | Relevance to this compound |

| Spectroscopy | ||

| NMR Spectroscopy | Atomic connectivity, structural confirmation | Essential for verifying the purine and phenyl moieties and their linkage at N7. |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern, elemental composition | Confirms molecular formula C₁₁H₈N₄ and molecular weight (196.21 g/mol ). nih.govlabsolu.ca Provides structural clues from fragmentation. |

| IR Spectroscopy | Identification of functional groups | Reveals characteristic vibrations of purine and phenyl rings (C-H, C=C, C=N). |

| UV-Vis Spectroscopy | Electronic transitions | Shows absorption bands related to the aromatic systems of the purine and phenyl groups. nih.gov |

| Crystallography | 3D molecular and crystal structure | Provides definitive structural parameters and insights into solid-state packing and interactions. |

| Computational Chemistry | ||

| DFT Calculations | Tautomeric stability, electronic properties, reactivity | Predicts stable tautomers and analyzes electronic structure, aiding in understanding behavior. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are widely used to predict the binding modes and affinities of small molecules, such as purine derivatives, to biological targets like proteins. Studies involving purine derivatives have utilized molecular docking to explore interactions with various enzymes and receptors, including cyclin-dependent kinase 2 (CDK2), epidermal growth factor receptor (EGFR), α-amylase, and α-glucosidase. mdpi.comresearchgate.netresearchgate.netekb.eg These simulations provide insights into the key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex.

For instance, molecular docking studies on purine derivatives as CDK2 inhibitors indicated that residues such as Asp86, Glu81, Leu83, Lys89, Lys33, and Gln131 in the protein active site form hydrogen bonds with the ligand, influencing its activity. mdpi.com Validation of docking accuracy is often performed by re-docking co-crystallized ligands and comparing the predicted conformation with the experimental one. mdpi.comekb.eg Docking scores are used to assess the binding ability of ligands, with higher scores generally indicating stronger binding. mdpi.comekb.eg

Quantum Mechanics (QM) Frameworks for Intermolecular Interactions (e.g., Halogen···π interactions)

Quantum Mechanics (QM) frameworks are essential for a detailed understanding of intermolecular interactions involving purine derivatives. These computational methods can provide insights into the nature, strength, and topology of non-covalent interactions, including hydrogen bonding and halogen···π interactions. researchgate.netresearchgate.netacs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies are valuable tools for establishing relationships between the chemical structures of purine derivatives and their biological activities. These methods aim to build predictive models that can guide the design of new compounds with improved properties. mdpi.comresearchgate.netmdpi.comnih.govnih.govacs.org

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are commonly applied to purine derivatives. mdpi.comresearchgate.netmdpi.comacs.org These methods generate contour maps that highlight the steric, electrostatic, hydrophobic, and hydrogen bond interaction fields around the molecules, indicating regions where specific structural modifications are likely to enhance or diminish activity. mdpi.comresearchgate.net For instance, 3D-QSAR models for purine derivatives acting as CDK2 inhibitors revealed that electrostatic, hydrophobic, hydrogen bond donor, and steric fields play key roles in determining activity. mdpi.com Similarly, studies on the cytotoxicity of purine derivatives have shown that steric properties can significantly influence activity. mdpi.comnih.gov QSAR models are validated using statistical parameters like q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient) to assess their predictive power and reliability. mdpi.comresearchgate.netacs.org

ADMET Prediction and Analysis

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and analysis are crucial steps in the computational evaluation of drug-likeness and pharmacokinetic profiles of potential drug candidates, including purine derivatives. researchgate.netresearchgate.netacs.orgnih.govmdpi.comresearchgate.netresearchgate.netirb.hr

Computational tools and platforms are used to predict various ADMET properties based on the molecular structure of the compounds. researchgate.netresearchgate.net These predictions help in assessing the likelihood of a compound being orally bioavailable, its potential metabolic pathways, and possible toxicity issues. researchgate.netirb.hr For example, ADME analyses of synthesized purine conjugates have indicated high intestinal absorption and compliance with Lipinski's rules, suggesting potential for oral administration. researchgate.net ADMET profiling can also be used to compare the pharmacokinetic properties of novel purine derivatives with existing drugs or known compounds with favorable profiles. acs.orgresearchgate.net While specific ADMET data for this compound were not extensively found in the search results, studies on related purine derivatives demonstrate the application of these predictive methods in evaluating their potential as therapeutic agents. researchgate.netresearchgate.netacs.orgresearchgate.netirb.hr

Photophysical and Photochemical Properties

The photophysical and photochemical properties of purine derivatives, including absorption, emission, and excited-state behavior, are important for understanding their behavior under light irradiation and their potential applications as fluorescent probes or in photodynamic therapy. acs.orgnih.govuminho.ptwhiterose.ac.ukacs.orgmdpi.comcsic.es

Purine derivatives can exhibit interesting photophysical properties such as high quantum yield, large Stokes shift, and absorption/emission in the visible spectrum. uminho.pt These characteristics make them promising for use as fluorescent tools in biological applications. uminho.pt Studies have investigated the UV-Vis absorption and fluorescence spectroscopy of purine derivatives to understand their electronic transitions and emission characteristics. whiterose.ac.ukacs.orgresearchgate.net The placement and nature of substituents on the purine ring can significantly impact their photophysical behavior. acs.org For example, push-pull purines with triazolyl substituents have shown intense fluorescence with high quantum yields. acs.org

Solvatochromism Studies

Solvatochromism, the phenomenon where the absorption or emission spectrum of a compound shifts in response to changes in solvent polarity, is a key photophysical property studied for purine derivatives. acs.orgwhiterose.ac.ukresearchgate.netchim.itinformahealthcare.comresearchgate.netrsc.orgidk.org.rs Solvatochromic studies provide information about the interaction between the solute and solvent molecules and the change in the dipole moment of the molecule upon excitation. researchgate.netinformahealthcare.comresearchgate.netrsc.org

Studies on purine derivatives have utilized UV-Vis spectroscopy to analyze solvent-dependent spectral shifts. whiterose.ac.ukresearchgate.netinformahealthcare.comresearchgate.net Correlations between spectral shifts and solvent parameters, such as polarity scales (e.g., Kamlet-Taft), are used to understand the contribution of specific and non-specific solute-solvent interactions, including hydrogen bonding and polarizability, to the observed solvatochromism. researchgate.netinformahealthcare.comresearchgate.net For some purine derivatives, solvatochromic studies have shown correlations between solvent polarity and Stokes' shift or quantum yields. whiterose.ac.uk Computational methods like TD-DFT are also employed to calculate ground and excited state dipole moments and absorption energies in different solvents, helping to interpret solvatochromic behavior. informahealthcare.comrsc.org

Photoionization and Excited State Decay Mechanisms of Purine Derivatives

The photoionization and excited state decay mechanisms of purine derivatives are critical aspects of their photochemical stability and behavior under UV irradiation. mdpi.comescholarship.orgosf.ioresearchgate.netacs.org Photoionization involves the removal of an electron upon light absorption, leading to the formation of cationic species. mdpi.comresearchgate.net

Studies using theoretical methods have characterized the photoionization and subsequent excited state decay pathways in purine derivatives. mdpi.comresearchgate.net For example, investigations into tautomeric 7H-purine derivatives like 7H-adenine and 7H-guanine have shown that photoionization can lead to ultrafast decay mechanisms. mdpi.com The first cationic state in these derivatives is often characterized by a ²π+H state, corresponding to an unpaired electron in the singly occupied molecular orbital (SOMO). mdpi.comresearchgate.net Excited state decay can occur through barrierless deactivation routes and conical intersections, contributing to the photostability of these molecules. mdpi.comresearchgate.netacs.org These studies highlight the complex interplay of electronic states and structural factors that govern the excited-state dynamics and photochemical fate of purine derivatives. mdpi.comescholarship.orgosf.ioresearchgate.netacs.org

Biological Activity and Mechanistic Investigations of 7 Phenyl 7h Purine Analogues

Anticancer and Antitumor Activities

Analogues of 7-phenyl-7H-purine have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their therapeutic effects are often attributed to the modulation of key cellular processes involved in cancer progression, including the inhibition of essential enzymes and the induction of programmed cell death.

Inhibition of Protein Kinases

A primary mechanism through which purine (B94841) analogues exert their anticancer effects is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation. Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Cyclin-Dependent Kinases (CDKs): Certain novel purine analogues have been identified as selective inhibitors of CDK2. For instance, compounds 5g and 5i have shown greater affinity against CDK2 than other kinases, with IC50 values of 0.21 µM and 0.59 µM, respectively. researchgate.net The inhibition of CDK2 by compound 5g was further confirmed by the downstream reduction of cyclin A2. researchgate.net Structure-activity relationship (SAR) studies have been instrumental in designing potent CDK inhibitors based on the purine scaffold, leading to compounds with potency at the nanomolar level. drugbank.com

Protein Kinase CK2α: Novel purine-based inhibitors targeting protein kinase CK2α have been developed. One such inhibitor, 4-(6-carbamoyl-8-oxo-9-phenyl-8,9-dihydro-7H-purin-2-yl) benzoic acid (compound 11), and its derivatives have shown notable activity. nih.gov For example, 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acid (compound 12) was identified as an improved CK2α inhibitor with an IC50 of 4.3 µM. nih.gov Further modifications, such as substituting the 4-carboxyphenyl group at the 2-position with a 3-carboxyphenyl group, have led to a significant increase in inhibitory potency. researchgate.net Specifically, a 4-fluorophenyl group at the 9-position combined with a 3-carboxyphenyl group at the 2-position resulted in an IC50 of 0.18 µM, a 167-fold improvement over the 4-carboxyphenyl derivative. researchgate.net

While research has highlighted the potential of purine analogues to inhibit a variety of kinases, specific studies detailing the potent and selective inhibition of Aurora Kinases and Histone Deacetylase 1 (HDAC1) by this compound analogues are not extensively available in the current literature. The development of inhibitors for these targets often involves different heterocyclic scaffolds. nih.govnih.gov

Induction of Apoptosis and Cell Cycle Arrest

A key hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. Numerous studies have demonstrated that this compound analogues can trigger this essential process, often in conjunction with cell cycle arrest, thereby preventing the proliferation of cancer cells.

For instance, a series of 6,7-disubstituted 7H-purine analogues were designed as potential EGFR/HER2 dual tyrosine kinase inhibitors. One of the most potent compounds in this series, compound 8e , not only exhibited strong cytotoxic activity but also induced significant G2/M phase cell cycle arrest in SKBR3 human breast cancer cells. nih.gov This arrest was substantial, leading to a fivefold increase in the number of cells in the G2/M phase compared to control cells. nih.gov Furthermore, compound 8e was found to induce apoptosis in 79% of these cells, an effect comparable to the established drug lapatinib. nih.gov

Similarly, novel purine analogues have been shown to trigger apoptosis and cause cell cycle arrest in G2/M phase, as demonstrated by the activity of compound 5g . researchgate.net This compound's ability to induce programmed cell death is a crucial aspect of its anticancer potential. researchgate.net

The mechanism of apoptosis induction by these purine analogues often involves intricate signaling pathways. For example, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs have been shown to induce apoptosis by inhibiting Src kinase in hepatocellular carcinoma cells. researchgate.net

Activity against Specific Cancer Cell Lines

The efficacy of this compound analogues has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. The National Cancer Institute (NCI) has screened several novel fused purine analogues against its 60-cell line panel, revealing potent anticancer activity for several compounds. researchgate.net

For example, researchgate.netnih.govthiazino[4,3,2-gh]purine-7,8-dione (compound 2) showed significant growth inhibition against a variety of cell lines, including leukemia (CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226, SR), colon cancer (HCC-2998, HCT-116), and ovarian cancer (OVCAR-3, SK-OV-3) cell lines. researchgate.net Another analogue, 7-benzyl- researchgate.netnih.govthiazino[4,3,2-gh]purine (compound 10b), also exhibited potent activity across multiple cancer types. researchgate.net

The following interactive table summarizes the cytotoxic activity of selected purine analogues against various cancer cell lines.

| Compound Class | Cell Line | IC50 / Growth Inhibition | Reference |

| 6-(4-Phenoxyphenyl) purine analogues | MCF-7, HCT116 | Potent cytotoxic activities | researchgate.net |

| 6,9-Disubstituted purine analogues | HCT116, MCF-7 | IC50 range of 0.05–21.8 μM | nih.gov |

| Fused Purine Analogue 2 | HL-60 (TB) | 62% growth inhibition | researchgate.net |

| Fused Purine Analogue 2 | HCT-116 | 60.86% growth inhibition | researchgate.net |

| Fused Purine Analogue 2 | MCF-7 | Moderate activity | researchgate.net |

| Halogenated purines | A549 | Highly selective inhibitory effect | researchgate.net |

| 6-Phenyl Purine Analogues | HCT116, MCF-7 | Potent cytotoxic activities |

Mechanisms of Cytotoxicity

The cytotoxic effects of this compound analogues are multifaceted, stemming from their ability to interfere with fundamental cellular processes essential for cancer cell survival and proliferation. The primary mechanisms identified are the induction of apoptosis and the inhibition of critical protein kinases, as detailed in the preceding sections.

The induction of apoptosis is a key cytotoxic mechanism. researchgate.net Purine analogues can initiate the apoptotic cascade through various signaling pathways, ultimately leading to the programmed death of cancer cells. researchgate.netnih.gov This is often accompanied by cell cycle arrest at different phases, such as G2/M, which prevents the cancer cells from dividing and propagating. researchgate.netnih.gov

Furthermore, the inhibition of protein kinases by these compounds disrupts the signaling networks that cancer cells rely on for their uncontrolled growth. By targeting enzymes like CDKs and CK2α, these purine analogues can effectively halt the cell cycle and suppress proliferation. researchgate.netnih.gov The structural similarity of the purine core to endogenous nucleobases allows these compounds to act as antimetabolites, interfering with nucleic acid synthesis and repair, which can also contribute to their cytotoxic effects. researchgate.net

Antiviral Activities of Purine Derivatives

The structural resemblance of purine analogues to natural nucleosides makes them prime candidates for the development of antiviral agents. These compounds can interfere with viral replication by targeting viral enzymes or by being incorporated into the viral genome, leading to chain termination or mutations.

A broad range of 3-hydroxy-2-phosphonylmethoxypropyl (HPMP) and 2-phosphonylmethoxyethyl (PME) derivatives of purines have been evaluated for their antiviral properties. These studies have shown that compounds such as (S)-HPMPA and its cyclic phosphonate, (S)-cHPMPA, are effective inhibitors of several DNA viruses, including herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), varicella-zoster virus (VZV), adenovirus, and vaccinia virus. Other derivatives, including PMEA, PMEDAP, and PMEMAP, have demonstrated marked and selective activity against the human immunodeficiency virus (HIV).

While these findings highlight the potential of the broader class of purine derivatives as antiviral agents, specific research focusing on the antiviral activities of this compound analogues against a comprehensive panel of viruses is an area that warrants further investigation.

Anti-Inflammatory Effects of Purine Analogues

Chronic inflammation is a key factor in the development of numerous diseases. Certain purine analogues have been investigated for their potential to modulate inflammatory pathways.

Studies on purine-2,6-dione-based compounds have revealed significant anti-inflammatory and analgesic activities. nih.gov These effects are thought to be mediated through a dual mechanism involving the antagonism of the TRPA1 channel and the inhibition of phosphodiesterases (PDEs) 4 and 7. nih.gov For example, derivatives of 1,3-dimethyl-2,6-dioxopurin-7-yl-alkylcarboxylic acids have shown potent anti-inflammatory effects. nih.gov

While these findings are promising, the research has primarily focused on the purine-2,6-dione (B11924001) scaffold. More specific studies are needed to elucidate the anti-inflammatory potential and mechanisms of action of this compound analogues. The exploration of this particular chemical space could lead to the discovery of novel anti-inflammatory agents with improved efficacy and safety profiles.

Modulation of Purinergic Receptors

Purinergic signaling, mediated by extracellular purine nucleotides and nucleosides like adenosine (B11128) and adenosine triphosphate (ATP), is a fundamental communication pathway in nearly all tissues and organs. wikipedia.orgfrontiersin.org This system involves the activation of specific purinergic receptors, which are broadly classified into P1 receptors for adenosine and P2 receptors for ATP/ADP. wikipedia.orgfrontiersin.org The P2 family is further divided into P2X ion channels and P2Y G protein-coupled receptors. wikipedia.orgnih.gov The ubiquitous nature of these receptors makes them crucial in a vast array of physiological processes, including neurotransmission, immune responses, and cardiovascular function. frontiersin.orgnih.gov

The structural scaffold of purine is central to the endogenous ligands of these receptors, making purine analogues, such as those derived from this compound, prime candidates for development as modulators of purinergic signaling. rsc.org The dysregulation of purinergic signaling is implicated in numerous pathological conditions, including neurodegenerative diseases, chronic pain, inflammatory disorders, and cancer. nih.govfrontiersin.org Consequently, purine derivatives are of significant interest as potential therapeutic agents that can target these receptors. frontiersin.org For instance, antagonists for the P2Y12 receptor are used to prevent thrombosis, while antagonists for P2X3 receptors are in clinical trials for chronic cough and visceral pain. frontiersin.org P2X7 receptor antagonists are being explored for their potential in treating inflammatory conditions. frontiersin.org The development of specific agonists and antagonists for the various subtypes of purinergic receptors allows for the fine-tuning of cellular responses, offering therapeutic potential for a wide range of diseases. nih.govfrontiersin.org

Other Biological Applications of Purine Derivatives

Certain substituted purine analogues have demonstrated notable antibacterial activity. In a study focused on novel phenyl and purine substituted quinazolinone derivatives, several compounds exhibited significant inhibitory effects against various bacterial strains. e-journals.in The activity of these compounds is influenced by the nature and position of substituents on the phenyl ring. e-journals.in For example, compounds with electron-withdrawing groups like chloro (Cl) and nitro (NO2) at the para-position of the phenyl ring showed enhanced potency. e-journals.in

The mechanism of action for some purine analogues as antimicrobial agents may involve targeting purine-binding riboswitches, which are regulatory elements in messenger RNA that can control gene expression. researchgate.net By binding to these riboswitches, synthetic purine compounds can disrupt essential metabolic pathways in bacteria, leading to growth inhibition. researchgate.net Other research has focused on designing purine derivatives that target FtsZ, a crucial protein involved in bacterial cell division, presenting a novel mechanism for antibiotic action against multidrug-resistant strains. nih.gov

| Compound | Substituent on Phenyl Ring | Observed Activity | Reference |

|---|---|---|---|

| IVb | 4-Chloro (Cl) | Exhibited maximum bacterial inhibition, comparable to ciprofloxacin. | e-journals.in |

| IVc | 4-Nitro (NO2) | Showed maximum bacterial inhibition, similar to the standard ciprofloxacin. | e-journals.in |

| IVi | 4-Nitro (NO2) | Displayed maximum bacterial inhibition power against tested microorganisms. | e-journals.in |

| IVe | Unspecified | Displayed good antibacterial activity. | e-journals.in |

| IVh | Unspecified | Displayed good antibacterial activity. | e-journals.in |

The purine scaffold has also been explored for the development of novel antifungal agents. A new class of purine analogues has been synthesized that demonstrates potent activity against fungal pathogens by targeting the inositol (B14025) polyphosphate kinase (IPK) pathway. nih.gov One such derivative, DT-23, was shown to inhibit fungal growth by reducing the production of inositol pyrophosphates (e.g., IP7), which are important for fungal virulence. nih.gov This compound serves as a promising lead for a new class of antifungal drugs with a unique mechanism of action. nih.gov

Another approach involves the synthesis of phenylthiazole derivatives containing acylhydrazone moieties, which have shown excellent antifungal activities, particularly against Magnaporthe oryzae, the fungus responsible for rice blast. mdpi.com The structure-activity relationship studies indicated that substitutions on the phenyl rings are crucial for the antifungal potency. mdpi.com

| Compound | EC50 (μg/mL) | Reference |

|---|---|---|

| E4 | 1.66 | mdpi.com |

| E10 | 2.01 | mdpi.com |

| E14 | 2.26 | mdpi.com |

| E17 | 1.45 | mdpi.com |

| E23 | 1.50 | mdpi.com |

| E26 | 1.29 | mdpi.com |

| E27 | 2.65 | mdpi.com |

| Isoprothiolane (Commercial Fungicide) | 3.22 | mdpi.com |

Cytokinins are a class of plant hormones that are master regulators of plant growth and development, influencing processes such as cell division, root and shoot morphogenesis, and leaf senescence. pnas.orgnih.gov Chemically, natural cytokinins are N6-substituted purine derivatives. pnas.orgnih.gov The core purine structure is essential for their biological function. Predominant natural cytokinins found in higher plants include Isopentenyladenine (iP), zeatin (Z), and dihydrozeatin (DZ). pnas.orgnih.gov

The biological activity of these purine derivatives is highly dependent on the nature of the substituent at the N6-position of the purine ring. capes.gov.br Furthermore, modifications to the purine ring itself can significantly alter cytokinin activity. capes.gov.br Synthetic purine derivatives have been developed not only to mimic the growth-promoting effects of natural cytokinins but also to act as antagonists. For example, the purine derivative PI-55, which is structurally related to 6-benzylaminopurine, acts as a cytokinin antagonist by competitively inhibiting the binding of natural ligands to cytokinin receptors. nih.gov Such antagonists are valuable tools for studying the mechanisms of cytokinin action and have the potential to modulate plant growth by promoting root formation and accelerating seed germination. nih.gov

| Compound Name | Type | Function in Plant Growth | Reference |

|---|---|---|---|

| Isopentenyladenine (iP) | Natural Cytokinin | Promotes cell division and influences morphogenesis. | pnas.orgnih.gov |

| Zeatin (Z) | Natural Cytokinin | A predominant and biologically active cytokinin involved in growth regulation. | pnas.orgnih.gov |

| 6-benzylaminopurine | Synthetic Cytokinin | Mimics natural cytokinin activity to induce plant cell division. | nih.gov |

| PI-55 (6-(2-hydroxy-3-methylbenzylamino)purine) | Synthetic Antagonist | Inhibits cytokinin perception, promoting root growth and lateral root formation. | nih.gov |

Due to their foundational role as analogues of ATP and adenosine, purine derivatives are invaluable as biological probes to investigate complex cellular processes. acs.orgnih.gov A key application is in the study of protein kinases, a large family of enzymes that regulate a majority of cellular pathways. acs.org Since ATP is the universal phosphate (B84403) donor for all kinases, synthetic purine derivatives can be designed to competitively bind to the ATP-binding site of specific kinases. acs.orgnih.gov This allows researchers to inhibit the activity of a target kinase, thereby elucidating its specific role in a signaling cascade. acs.org

The design of these probes often combines the purine system with other moieties, such as phenyl groups, to explore interactions within the ATP binding site and achieve selectivity for different kinases. acs.orgnih.gov Beyond kinases, purine analogues serve as tools to explore the function of other enzyme families. For instance, the antifungal compound DT-23 acts as a probe for exploring the function of the inositol polyphosphate kinase (IPK) pathway in fungi, helping to identify potential new drug targets. nih.gov These molecular tools are essential for dissecting biological pathways and validating enzymes as therapeutic targets.

Structure Activity Relationship Sar Studies of 7 Phenyl 7h Purine Derivatives

Impact of Substituents at Specific Positions on Biological Activity

The biological activity of 7-phenyl-7H-purine derivatives is significantly influenced by the nature and position of substituents on the purine (B94841) ring. Investigations have focused on substitutions at positions 2, 6, 7, and 9, as these sites offer opportunities for chemical modification to modulate interactions with biological targets. researchgate.netjst.go.jpimtm.czmdpi.comresearchgate.netresearchgate.net

The presence of a phenyl group at the 7-position of the 7H-purine core is a defining feature of this class of compounds. While the specific impact of the 7-phenyl group in this compound itself on biological activity is a subject of SAR studies, related purine derivatives with substituents at the N7 position have shown significant biological effects. For instance, a naphthalen-2-ylmethyl moiety at the 7-position was found to be important for antimycobacterial activity in certain purine derivatives. researchgate.net N(7)-Phenylguanine, a related compound with a phenyl group at the N7 position of guanine (B1146940), has been studied for its potential biological activities, including interactions with DNA. ontosight.ai These studies suggest that the substituent at the 7-position can play a crucial role in the compound's interaction with biological targets, influencing activity, solubility, and stability. ontosight.aiontosight.ai

Modifications at the 2-position of the purine scaffold have a notable impact on biological activity. Studies on purine-based protein kinase CK2α inhibitors have shown that compounds with a 4-carboxyphenyl group at the 2-position exhibited high activity. jst.go.jp Conversely, the introduction of bulky systems at the C-2 position of the purine ring has been reported to be unfavorable for cytotoxic activity in some purine derivatives. imtm.cz This suggests that the nature and size of the substituent at the 2-position are critical determinants of activity, with specific functional groups like carboxyphenyl being beneficial for certain targets.

The nature of the substituent at the 9-position of the purine ring also plays a vital role in the biological activity of its derivatives. Studies on CK2α inhibitors observed a correlation between the electron-donating nature of the substituent on the phenyl group at the 9-position and activity, suggesting that both electronic and steric factors are important. jst.go.jp The phenyl ring at the 9-position can form CH–π interactions with hydrophobic residues in the binding site. jst.go.jp In other purine derivatives, electron-rich heterocycles like thiophene (B33073) replacements at a position analogous to the 9-position have been explored, influencing interactions with target proteins. nih.gov The 9-position is a common site for substitution in the design of kinase inhibitors, with the introduction of various groups aiming to enhance binding affinity and selectivity. researchgate.netimtm.cz

Correlation between Chemical Structure and Biological Response

The correlation between the chemical structure of this compound derivatives and their biological response is a central theme in SAR studies. This relationship is often complex, involving a combination of electronic, steric, and lipophilic effects of the substituents, as well as their ability to engage in specific interactions like hydrogen bonding, π-π stacking, and hydrophobic contacts within the biological target site. jst.go.jpimtm.cznih.govd-nb.info For instance, a clear correlation showing good linearity has been observed between the electronic effects of substituents and the biological activity in some purine derivatives. jst.go.jp Steric properties have also been shown to significantly influence cytotoxicity. imtm.cz Understanding these correlations allows researchers to predict the potential activity of new compounds based on their structural features and to design libraries of derivatives with a higher probability of exhibiting desired biological effects. d-nb.info

Design Principles for Optimized Biological Activity

Based on SAR studies, several design principles have emerged for optimizing the biological activity of this compound derivatives. These principles often involve strategically introducing substituents at key positions to enhance interactions with the target protein and improve pharmacokinetic properties. Targeting specific binding pockets within the protein, such as the hinge region or hydrophobic pockets, is a common approach. jst.go.jpmdpi.comnih.gov For example, introducing groups that can form hydrogen bonds with residues in the kinase hinge region, such as a carboxamide at the 6-position, can improve binding affinity. researchgate.netjst.go.jp Similarly, incorporating groups that can engage in favorable hydrophobic or π-π interactions at positions like the 9-position can enhance potency. jst.go.jpscielo.br The size and electronic nature of substituents at positions like the 2- and 9-positions are carefully considered to optimize fitting into binding pockets and modulate electronic interactions. jst.go.jpimtm.cz Rational design based on the structural insights gained from SAR studies and techniques like molecular docking allows for the development of compounds with improved potency and selectivity. jst.go.jpmdpi.comnih.gov

Medicinal Chemistry and Therapeutic Potential of 7 Phenyl 7h Purine

7-Phenyl-7H-Purine as a Lead Compound for Drug Discovery

The purine (B94841) scaffold is considered a privileged structure in medicinal chemistry, meaning it is a common feature in many biologically active molecules and approved drugs. mdpi.com The this compound structure, with a phenyl group attached at the N7 position of the purine ring, offers a unique starting point for chemical modification and exploration of new therapeutic agents. The presence of the phenyl group can influence the compound's lipophilicity, solubility, and interactions with biological targets through hydrophobic interactions. ontosight.ai

Research into purine derivatives often involves synthesizing novel compounds with modifications to the core structure to enhance desired biological activities and improve pharmacokinetic properties. ontosight.airsc.org The this compound scaffold can serve as a lead compound, undergoing structural modifications at different positions of the purine ring and the phenyl group to generate libraries of analogs with diverse pharmacological profiles. rsc.org These modifications aim to optimize binding affinity to specific targets, improve cellular uptake, and modulate metabolic stability.

Development of Therapeutics Targeting Specific Biological Pathways

Purine derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids, allowing them to modulate various biological pathways. ontosight.airsc.orgontosight.ai The therapeutic potential of this compound derivatives lies in their ability to selectively interfere with pathways implicated in diseases such as cancer, viral infections, and inflammatory disorders. ontosight.airsc.orgontosight.ai

Specific examples of biological pathways targeted by purine derivatives include:

Kinases: Many purine analogs act as kinase inhibitors, competing with ATP for binding to the kinase active site. mdpi.comontosight.airesearchgate.net This inhibition can disrupt aberrant signaling pathways that drive cancer cell proliferation and survival. ontosight.airesearchgate.net For instance, some purine derivatives have shown potent inhibitory activity against kinases involved in cancer progression. mdpi.com

Nucleic Acid Synthesis: Purine antimetabolites interfere with the synthesis of DNA and RNA, making them useful in the treatment of rapidly proliferating cells, such as cancer cells. ontosight.aiontosight.ainih.gov Mercaptopurine, a purine derivative, is an example of an antimetabolite used in leukemia treatment. nih.gov

Purinergic Receptors: Purine derivatives can act as agonists or antagonists of purinergic receptors, which are involved in various physiological processes, including neurotransmission and inflammation. ontosight.ai

Microtubule Dynamics: Some purine-type compounds have been explored as inhibitors of enzymes like katanin, a microtubule-severing enzyme, suggesting potential in cancer therapy by disrupting cell division. d-nb.inforesearchgate.net Studies have identified specific purine derivatives with strong binding interactions to katanin. d-nb.inforesearchgate.net

Detailed research findings on the biological activity of purine derivatives highlight their potential. For example, certain 2,6,9-trisubstituted purine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, with some compounds showing better potency and selectivity than established chemotherapeutic agents like cisplatin. mdpi.com Structure-activity relationship (SAR) studies have indicated that the substitution pattern on the purine core significantly influences cytotoxic activity. mdpi.com

Interactive Table 1: Examples of Biological Activities of Selected Purine Derivatives

| Compound Class | Targeted Pathway/Mechanism | Observed Activity | Relevant Citations |

| 2,6,9-trisubstituted purine derivatives | Kinase inhibition, Apoptosis induction, Cell cycle arrest | Cytotoxic activity against cancer cell lines | mdpi.comresearchgate.netmdpi.com |

| Purine antimetabolites | Inhibition of nucleic acid synthesis | Antineoplastic, Immunosuppressant | ontosight.aiontosight.ainih.gov |

| Purine derivatives | Modulation of purinergic receptors | Affects neurotransmission, inflammation, etc. | ontosight.ai |

| Purine-type compounds | Katanin inhibition (microtubule severing enzyme) | Potential anti-cancer activity by disrupting cell division | d-nb.inforesearchgate.net |

| Purine derivatives | Smoothened (SMO) antagonism (Hedgehog pathway) | Antitumour activity in vitro and in vivo | mdpi.com |

Novel Pharmacophores and Scaffold Optimization

The this compound scaffold itself can be considered a pharmacophore or a key structural feature that confers biological activity. However, the design of novel therapeutics often involves identifying and optimizing pharmacophores within or appended to the purine scaffold. mdpi.com Scaffold optimization involves systematically modifying the core structure and its substituents to improve potency, selectivity, and pharmacokinetic properties. researchgate.net

Pharmacophore modeling, which identifies the essential features of a molecule required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers), is a valuable tool in optimizing purine-based compounds. mdpi.com By understanding the key interactions between purine derivatives and their biological targets, researchers can design new analogs with improved binding affinities and desired pharmacological profiles. mdpi.com

Clinical Relevance and Future Directions in Drug Development

Purine derivatives have a history of clinical use, particularly as antimetabolites in cancer chemotherapy and as antiviral agents. ontosight.aiontosight.ainih.gov The ongoing research into novel purine analogs, including those based on the this compound scaffold, continues to identify compounds with potential clinical relevance. rsc.org

Future directions in the drug development of this compound derivatives involve: